molecular formula C7H3Cl2N B7724041 2,3-Dichlorobenzonitrile CAS No. 61593-48-4

2,3-Dichlorobenzonitrile

Cat. No.: B7724041
CAS No.: 61593-48-4
M. Wt: 172.01 g/mol
InChI Key: OHDYZVVLNPXKDX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2,3-Dichlorobenzonitrile is the cellulose synthesis pathway in plants . This compound interferes with the production of cellulose, a critical component of plant cell walls .

Mode of Action

This compound acts by inhibiting cellulose synthesis . It disrupts the normal formation of plant cell walls by reducing the amount of cellulose produced . Instead of cellulose, the cell walls adapt to use minimal amounts of cellulose and rely on Ca 2+ -bridge pectates .

Biochemical Pathways

The compound affects the cellulose synthesis pathway . By inhibiting this pathway, it disrupts the normal growth and development of plants, particularly affecting young seedlings of both monocot and dicot species . The downstream effects include altered cell wall structure and potentially stunted growth or death of the plant.

Pharmacokinetics

It’s known that the compound has a high gastrointestinal absorption and is a bbb permeant . It’s also a CYP1A2 inhibitor . More research would be needed to fully outline the ADME properties of this compound and their impact on bioavailability.

Result of Action

The inhibition of cellulose synthesis by this compound leads to significant changes in the plant’s cellular structure. The cell walls adapt by using minimal amounts of cellulose and instead relying on Ca 2+ -bridge pectates . This can lead to the death of young seedlings of both monocot and dicot species .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and its potential to leach into groundwater can affect its distribution in the environment . Furthermore, it’s moderately persistent in soils and very persistent in water , which can influence its long-term effects on plant and aquatic life.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobenzonitrile undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and coupling reactions .

Common Reagents and Conditions:

Major Products:

    Nucleophilic Aromatic Substitution: Products include 2,3-difluorobenzonitrile and 2,3-diaminobenzonitrile.

    Reduction: The major product is 2,3-dichlorobenzylamine.

    Coupling Reactions: Products include various biaryl compounds.

Scientific Research Applications

2,3-Dichlorobenzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dichlorobenzonitrile
  • 2,6-Dichlorobenzonitrile
  • 3,4-Dichlorobenzonitrile

Comparison: 2,3-Dichlorobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to 2,4- and 2,6-dichlorobenzonitrile, the 2,3-isomer has different physical properties and reactivity profiles, making it suitable for specific synthetic applications .

Properties

IUPAC Name

2,3-dichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDYZVVLNPXKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335881
Record name 2,3-Dichlorobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6574-97-6, 61593-48-4
Record name 2,3-Dichlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6574-97-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2,3-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006574976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, dichloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichlorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichlorbenzonitril
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Synthesis routes and methods

Procedure details

Conc. H2SO4 (1.365 L) and water (4.5 L) were charged into a suitable round bottom flak and the solution was cooled to 0° C. 2,3-Dichloroaniline (650 g, 4.012 moles) was added to the above solution and the reaction mixture was cooled and maintained at 0° C. A saturated solution of sodium nitrite (332.22 g, 4.815 moles) was added dropwise to the reaction while maintaining the temperature below 5° C. The reaction mixture was stirred at 0-5° C. for 1 hr and neutralised with sodium hydroxide at 0-5° C. The neutral solution was added dropwise to the cyanide solution [Cyanide solution obtained by mixing Cu(one)CN (365 g, 4.10 moles), NaCN (340 g 6.93 moles) and water (1.0 L)] at 65° C., under vigorous stirring for a period of 15 mins. The reaction mixture was warmed to 70° C. and stirred for another 15 mins. The 2,3-dichlorobenzonitrile so formed was extracted using ethylacetate (2.0 L). The organic layer was died over sodium sulfate and stripped to give a semi-solid mass of 2,3-dichlorobenzonitile (C6H3Cl2CN).
Name
Quantity
1.365 L
Type
reactant
Reaction Step One
Name
Quantity
4.5 L
Type
solvent
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step Two
Quantity
332.22 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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